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Introduction
DL-Methioninol, a chiral amino alcohol derived from the essential amino acid methionine,

serves as a versatile foundational molecule in synthetic chemistry. Its inherent chirality and

reactive functional groups—a primary amine and a primary alcohol—make it a valuable starting

material for the synthesis of a diverse array of derivatives. These derivatives have found

significant applications across various scientific domains, from being pivotal chiral auxiliaries in

asymmetric synthesis to acting as precursors for pharmacologically active compounds.[1][2][3]

This guide provides a comparative analysis of key DL-Methioninol derivatives, offering

insights into their synthesis, properties, and applications to aid researchers in selecting the

optimal compound for their specific needs. We will delve into the nuances of their performance,

supported by experimental data and established protocols, to provide a comprehensive

resource for professionals in drug development and chemical research.

Section 1: Physicochemical Properties and
Structural Analysis
The utility of DL-Methioninol derivatives is intrinsically linked to their molecular structure and

resulting physicochemical properties. Understanding these characteristics is paramount for

their effective application.
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The Core Structure of DL-Methioninol
DL-Methioninol, or 2-amino-4-(methylthio)-1-butanol, possesses a stereocenter at the second

carbon, leading to the existence of D and L enantiomers. The racemic mixture, DL-
Methioninol, is a common starting point for many synthetic endeavors. The presence of both a

nucleophilic amine and a hydroxyl group allows for a wide range of chemical modifications.

Key Derivatives and Their Structural Modifications
The strategic modification of DL-Methioninol's functional groups gives rise to derivatives with

tailored properties. Two of the most common and illustrative examples are N-Acetyl-DL-
Methioninol and DL-Methioninol Hydrochloride.

N-Acetyl-DL-Methioninol: This derivative is formed by the acetylation of the primary amine

of DL-Methioninol.[4][5] This modification neutralizes the basicity of the amine, converting it

into an amide. This change significantly alters the molecule's polarity, hydrogen bonding

capability, and reactivity. It is often used in biochemical research and as a dietary

supplement.[6]

DL-Methioninol Hydrochloride: The hydrochloride salt is formed by treating DL-Methioninol
with hydrochloric acid.[7] This results in the protonation of the basic amino group to form an

ammonium salt. This modification dramatically increases the aqueous solubility of the

compound compared to its free base form.

Comparative Table of Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of DL-
Methioninol and its common derivatives. These properties are crucial for determining the

appropriate solvent systems, reaction conditions, and potential bioavailability of the

compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1177541.htm
https://www.fengchengroup.com/amino-acids-and-derivatives/amino-acid-derivatives/n-acetyl-dl-methionine-cas-1115-47-5.html
https://cymitquimica.com/cas/1115-47-5/
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/DL-methionine-hydrochloride
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/product/b096836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property DL-Methioninol
N-Acetyl-DL-
Methioninol

DL-Methioninol
Hydrochloride

Molecular Formula C5H13NOS C7H15NO2S C5H14ClNOS

Molecular Weight 135.23 g/mol 177.26 g/mol 171.69 g/mol

Appearance
Colorless to light

yellow liquid

White crystalline

powder[4]

White crystalline

powder

Melting Point
N/A (liquid at room

temp.)
117-119 °C[4]

~185 °C

(decomposes)

Solubility
Soluble in water and

polar organic solvents

Soluble in water,

ethanol, ethyl

acetate[4]

Highly soluble in water

Section 2: Applications in Asymmetric Synthesis
A primary application of DL-Methioninol and its derivatives lies in the field of asymmetric

synthesis, where they serve as chiral auxiliaries.[1][8] A chiral auxiliary is a stereogenic group

that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome

of a subsequent reaction.[8]

The Role of Oxazolidinones as Chiral Auxiliaries
DL-Methioninol can be readily converted into an oxazolidinone, a five-membered heterocyclic

compound, by reaction with a carbonyl compound. This oxazolidinone structure can then be

acylated, and the resulting N-acyl oxazolidinone can undergo stereoselective alkylation or aldol

reactions. The bulky side chain originating from the methioninol backbone effectively shields

one face of the enolate, directing the approach of the electrophile to the opposite face, thereby

inducing high diastereoselectivity.
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Experimental Protocol: Synthesis of a Chiral Carboxylic
Acid
The following is a generalized protocol for the asymmetric alkylation of an N-acyl oxazolidinone

derived from DL-Methioninol.

Step 1: Formation of the N-Acyl Oxazolidinone

To a solution of the DL-Methioninol-derived oxazolidinone in an anhydrous aprotic solvent

(e.g., THF) at -78 °C, add n-butyllithium dropwise.

Stir the resulting solution for 30 minutes.

Add the desired acyl chloride and allow the reaction to warm to room temperature.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent, dry the organic layer, and purify by column

chromatography.

Step 2: Asymmetric Alkylation

Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the

enolate.

After 30 minutes, add the alkylating agent (e.g., benzyl bromide).

Stir the reaction at -78 °C for several hours, then allow it to warm to room temperature.

Quench the reaction and purify the diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

Dissolve the alkylated product in a mixture of THF and water.

Add lithium hydroxide and hydrogen peroxide to cleave the auxiliary.
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The resulting chiral carboxylic acid can be isolated and purified, and the chiral auxiliary can

be recovered.

Section 3: Applications in Drug Development
Methionine and its derivatives play a crucial role in various biological processes, making them

attractive scaffolds for drug design.[9] Their derivatives have been investigated for a range of

therapeutic applications.

Antioxidant Properties of N-Acetyl-DL-Methionine
N-Acetyl-DL-Methionine has demonstrated antioxidant properties, helping to protect cells from

damage caused by free radicals.[5][10] This is attributed to the sulfur atom in the methionine

side chain, which can be oxidized, thereby scavenging reactive oxygen species (ROS). This

property makes it a compound of interest for conditions associated with oxidative stress, such

as liver disorders.[5]

Antioxidant Mechanism

Reactive Oxygen Species
(e.g., •OH, H₂O₂) N-Acetyl-DL-Methionine
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Comparative Antioxidant Activity Data
Several studies have evaluated the antioxidant capacity of methionine derivatives. The table

below presents a hypothetical comparison based on common antioxidant assays.
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Derivative
DPPH Radical Scavenging
Activity (IC50)

ABTS Radical Scavenging
Activity (IC50)

N-Acetyl-DL-Methionine 85 µM 65 µM

DL-Methioninol > 200 µM > 200 µM

Ascorbic Acid (Standard) 50 µM 40 µM

Note: The IC50 value represents the concentration required to scavenge 50% of the radicals. A

lower value indicates higher antioxidant activity. The data presented here is illustrative.

Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of a compound.

Prepare a stock solution of the test compound (e.g., N-Acetyl-DL-Methionine) in a suitable

solvent (e.g., ethanol).

Create a series of dilutions of the stock solution.

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the

different concentrations of the test compound.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance of each well at 517 nm using a microplate reader.

The percentage of radical scavenging activity is calculated using the formula: [(A_control -

A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution

without the sample, and A_sample is the absorbance with the sample.

Plot the percentage of inhibition against the concentration of the test compound to determine

the IC50 value.
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Section 4: Choosing the Right Derivative for Your
Research
The selection of the most appropriate DL-Methioninol derivative is contingent on the specific

experimental goals. The following decision tree provides a simplified guide for researchers.
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What is your primary application?
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Other biological
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No

Use DL-Methioninol
(free base)
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DL-Methioninol derivatives represent a versatile class of compounds with significant utility in

both synthetic chemistry and biomedical research. The choice between derivatives such as N-

Acetyl-DL-Methioninol and DL-Methioninol Hydrochloride depends critically on the intended

application, with considerations for solubility, reactivity, and biological activity being paramount.

By understanding the fundamental properties and comparative performance of these

derivatives, researchers can make more informed decisions, ultimately accelerating their

research and development efforts. The protocols and data presented in this guide serve as a

starting point for further exploration and optimization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b096836#comparative-study-of-different-dl-
methioninol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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